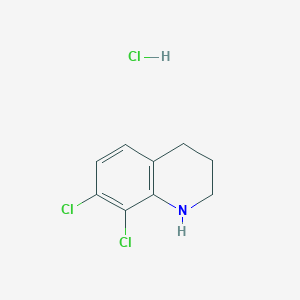

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H9Cl2N·HCl. It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at the 7th and 8th positions of the quinoline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the chlorination of tetrahydroquinoline. One common method includes the reaction of tetrahydroquinoline with chlorine gas in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to tetrahydroquinoline.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure : The compound has a molecular formula of C9H9Cl2N·HCl and features two chlorine atoms at the 7th and 8th positions of the quinoline ring. This structure influences its reactivity and biological activity.

Mechanism of Action : 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride primarily acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. By inhibiting PNMT, the compound alters levels of norepinephrine and epinephrine, which may have implications for conditions such as hypertension and depression.

Scientific Research Applications

-

Chemistry :

- Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules. Its unique chlorination pattern allows for various chemical transformations including oxidation to quinoline derivatives and nucleophilic substitutions.

-

Biology :

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial and fungal growth, suggesting potential applications as an antimicrobial agent.

- Anticancer Properties : Investigations into its anticancer potential are ongoing, focusing on its ability to modulate key biochemical pathways involved in cancer progression.

-

Medicine :

- Drug Development : The compound is being explored for its therapeutic applications in drug development targeting specific enzymes or receptors. Its role as a PNMT inhibitor makes it a candidate for treating conditions related to catecholamine dysregulation .

- Allergic Conditions : It has been studied for potential use in treating allergic conditions through its derivatives that exhibit anti-allergic properties .

-

Industry :

- Dyes and Pigments Production : The compound is utilized in the industrial production of dyes and pigments due to its chemical stability and reactivity.

Case Studies

-

Antimicrobial Efficacy Study :

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations lower than traditional antibiotics. This suggests its potential as a novel antimicrobial agent. -

Inhibition of Catecholamine Biosynthesis :

In vitro studies revealed that the compound significantly reduced norepinephrine levels in cultured cells by inhibiting PNMT activity. This finding supports further exploration into its therapeutic applications for managing hypertension .

Mécanisme D'action

The mechanism of action of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It is known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines. This inhibition can affect various physiological processes, including neurotransmitter regulation .

Comparaison Avec Des Composés Similaires

- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

- 7,8-Dichloroquinoline

- 7,8-Dichloro-1,2,3,4-tetrahydroquinoline

Comparison: Compared to its analogs, 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s distinct chemical structure allows for unique interactions with biological targets, making it valuable in various research applications .

Activité Biologique

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (DCTQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure : DCTQ is characterized by a bicyclic structure with two chlorine atoms at the 7 and 8 positions of the quinoline ring. Its molecular formula is C9H10Cl2N .

CAS Number : 61563-24-4

DCTQ primarily acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in catecholamine biosynthesis. The inhibition of PNMT leads to altered levels of norepinephrine and epinephrine, which may have implications in various therapeutic areas such as hypertension and depression .

Antimicrobial Properties

Research indicates that DCTQ exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the organism and concentration used. For example, studies have shown that DCTQ can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

DCTQ has been investigated for its potential anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have reported IC₅₀ values in the nanomolar range, indicating strong potency against cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, DCTQ has shown efficacy in reducing inflammation and pain associated with chronic conditions, suggesting its potential use in treating inflammatory diseases .

Metabolic Pathways

DCTQ undergoes distinct metabolic transformations in different species. Studies have shown that:

- In rats , major metabolic pathways include aromatization to isoquinoline derivatives followed by hydroxylation.

- In dogs , N-methylation occurs followed by N-oxidation to form N-methyl-N-oxide .

These differences highlight the importance of species selection in pharmacokinetic studies.

Case Studies

- Anticancer Activity : A study evaluated DCTQ's effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Research : In a model of chronic inflammation induced by carrageenan in rats, administration of DCTQ resulted in a marked reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

- Metabolic Study : A comparative study on the metabolism of DCTQ in rats and dogs revealed significant differences in metabolic pathways, underscoring the necessity for careful consideration when designing preclinical studies .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPURRLYMZYIGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.